(+)-Fenchone

Catalog No.
S611235
CAS No.
4695-62-9
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Fenchone

CAS Number

4695-62-9

Product Name

(+)-Fenchone

IUPAC Name

1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3

InChI Key

LHXDLQBQYFFVNW-UHFFFAOYSA-N

SMILES

CC1(C2CCC(C2)(C1=O)C)C

Solubility

Practically insoluble to insoluble
Soluble (in ethanol)

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1)C(C2=O)(C)C

(+)-Fenchone is an organic compound classified as a monoterpenoid and a ketone, specifically identified as (1S,4R)-fenchone. It appears as a colorless oily liquid with a characteristic odor reminiscent of camphor. This compound is primarily found in the essential oils of fennel and is also a component of absinthe, contributing to its flavor profile. The compound exhibits chirality, existing as two enantiomers: (+)-fenchone (d-fenchone) and (−)-fenchone (l-fenchone), which have distinct occurrences in various plant species .

The mechanism of action of (+)-fenchone as an insecticide is not fully understood. However, research suggests it disrupts the insect nervous system, potentially by interfering with ion channels or neurotransmitter function [].

More research is needed to elucidate the specific mechanisms involved.

(+)-Fenchone is generally considered safe for consumption in small quantities as a food flavoring agent []. However, concentrated forms can cause skin irritation and eye discomfort [].

  • Toxicity: Limited data is available on the oral or inhalation toxicity of (+)-fenchone.
  • Flammability: Flash point is reported to be around 60°C (140°F), indicating flammability at elevated temperatures [].

Antimicrobial Properties:

(+)-Fenchone exhibits promising antimicrobial activity against various pathogenic bacteria and fungi. Studies have shown its effectiveness against common pathogens like Escherichia coli, Pseudomonas aeruginosa, and Candida albicans []. Additionally, research suggests that (+)-Fenchone can disrupt biofilm formation, a crucial factor in chronic infections [].

Anti-inflammatory and Antioxidant Potential:

(+)-Fenchone demonstrates anti-inflammatory and antioxidant properties. Research indicates its ability to reduce inflammation and oxidative stress, which are implicated in various diseases like arthritis and neurodegenerative disorders [, ].

Wound Healing:

Studies suggest that (+)-Fenchone promotes wound healing by stimulating cell proliferation and migration, thus accelerating the healing process [].

Diuretic and Cardiovascular Effects:

(+)-Fenchone possesses potential diuretic properties, increasing urine output and potentially benefiting individuals with hypertension []. However, further research is needed to determine its long-term safety and efficacy in managing cardiovascular conditions.

  • Oxidation: During oxidation, fenchone can produce carbon dioxide, carbon monoxide, and formaldehyde as primary products. Heavier carbonyl compounds may also be formed under specific conditions .
  • Rearrangement: Fenchone can rearrange under acidic conditions, particularly in the presence of concentrated sulfuric acid. This reaction can yield various products including different isomers of fenchone .
  • Reactions with Organometallic Reagents: Fenchone reacts with organomagnesium and organolithium compounds, leading to the formation of precipitates that can be further analyzed .

Fenchone exhibits several biological activities:

  • Antimicrobial Properties: Studies have indicated that fenchone possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives in food and cosmetic products.
  • Anti-inflammatory Effects: There is evidence suggesting that fenchone may exert anti-inflammatory effects, which could be beneficial in treating inflammatory conditions .
  • Flavoring Agent: Its pleasant aroma allows it to be widely used in perfumery and as a flavoring agent in foods .

Fenchone can be synthesized through various methods:

  • Extraction from Natural Sources: It can be isolated from fennel oil or absinthe through steam distillation.
  • Chemical Synthesis: Laboratory synthesis involves rearranging camphor or other terpenoids under acidic conditions, often using sulfuric acid as a catalyst .
  • Oxidative Methods: Oxidation of specific precursors or terpenes can yield fenchone as a product through controlled reactions .

Fenchone has diverse applications across several industries:

  • Food Industry: Used as a flavoring agent due to its aromatic properties.
  • Cosmetics and Perfumery: Its fragrance makes it a popular ingredient in perfumes and scented products.
  • Pharmaceuticals: Investigated for potential therapeutic properties, including its antimicrobial and anti-inflammatory effects .

Research on fenchone's interactions includes:

  • Chemical Interactions: Studies have explored its reactivity with various organometallic reagents, revealing insights into its chemical behavior under different conditions .
  • Biological Interactions: Investigations into its antimicrobial properties have assessed its efficacy against specific pathogens, contributing to understanding its potential use in medical applications .

Fenchone shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
CamphorMonoterpenoidStronger aroma; used primarily in medicinal applications.
MenthoneMonoterpenoidHas a minty flavor; commonly used in confectionery.
CarvoneMonoterpenoidDistinctive caraway or spearmint aroma; used in flavoring.

Uniqueness of (+)-Fenchone

While fenchone shares characteristics with these compounds, its unique chiral structure allows for distinct sensory properties and biological activities that differentiate it from others like camphor and carvone. Its specific occurrence in plants such as fennel adds to its uniqueness as a natural product utilized in culinary and aromatic applications.

Physical Description

Colorless liquid with a camphor-like odor; mp = 5 deg C; [Chem Service MSDS]
Liquid
Clear colorless to pale yellow liquid, Camphor herbal earthy woody aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

152.120115130 g/mol

Monoisotopic Mass

152.120115130 g/mol

Boiling Point

192.00 to 194.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.941-0.946

Melting Point

5-6 °C

UNII

S436YKU51N

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 265 of 274 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

4695-62-9

Wikipedia

Fenchone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-: ACTIVE
Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)-: ACTIVE

Dates

Modify: 2023-08-15

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